molecular formula C8H7BF4O3 B1456890 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid CAS No. 1451391-99-3

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

Cat. No.: B1456890
CAS No.: 1451391-99-3
M. Wt: 237.95 g/mol
InChI Key: CZPHNKXASONXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron source, such as bis(pinacolato)diboron . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps :

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-5-trifluoromethylphenylboronic acid

Uniqueness: 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is unique due to the presence of both a trifluoromethyl group and a methoxy group on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPHNKXASONXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.